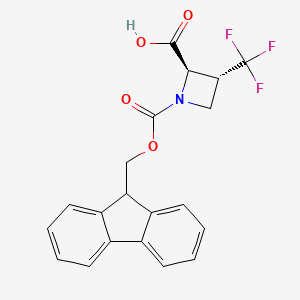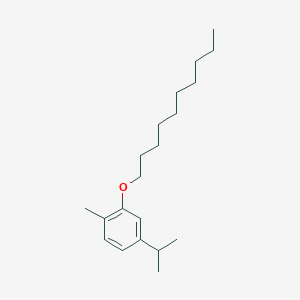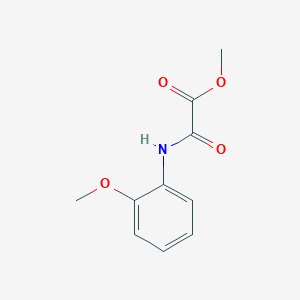![molecular formula C12H5F5O B12846256 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol CAS No. 64465-62-9](/img/structure/B12846256.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol is a fluorinated biphenyl derivative. This compound is characterized by the presence of five fluorine atoms attached to the biphenyl structure, which significantly alters its chemical properties compared to non-fluorinated biphenyls. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol typically involves the introduction of fluorine atoms into the biphenyl structure. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group on the biphenyl ring is replaced by a fluorine atom. This reaction often requires the use of fluoride ions as nucleophiles and can be facilitated by polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using elemental fluorine or other fluorinating agents. These processes are typically carried out under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The biphenyl structure can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the biphenyl structure.
科学的研究の応用
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in studying biological systems.
Medicine: Its unique properties are explored in drug design and development, particularly for enhancing the pharmacokinetic profiles of therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to harsh conditions.
作用機序
The mechanism by which 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol exerts its effects is primarily related to its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The presence of fluorine atoms can enhance these interactions, leading to increased binding affinity and specificity for certain targets. The compound can also modulate the activity of enzymes and receptors by altering their conformation and dynamics.
類似化合物との比較
Similar Compounds
2,3,4,5,6-Pentafluorobiphenyl: Lacks the hydroxyl group present in 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol.
2,3,4,5,6-Pentafluorophenol: Contains a single phenyl ring with five fluorine atoms and a hydroxyl group.
2,3,4,5,6-Pentafluorothiophenol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol is unique due to the combination of its biphenyl structure, multiple fluorine atoms, and the presence of a hydroxyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability, lipophilicity, and specific reactivity patterns, making it valuable for various applications in research and industry.
特性
CAS番号 |
64465-62-9 |
|---|---|
分子式 |
C12H5F5O |
分子量 |
260.16 g/mol |
IUPAC名 |
4-(2,3,4,5,6-pentafluorophenyl)phenol |
InChI |
InChI=1S/C12H5F5O/c13-8-7(5-1-3-6(18)4-2-5)9(14)11(16)12(17)10(8)15/h1-4,18H |
InChIキー |
LEYVXEFGLPUKQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2F)F)F)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




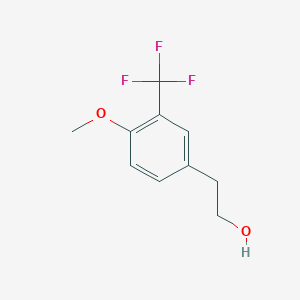
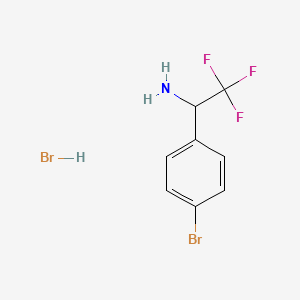
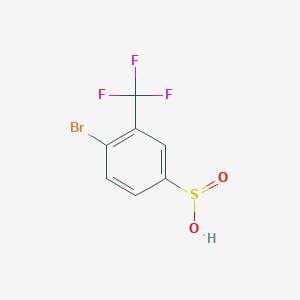
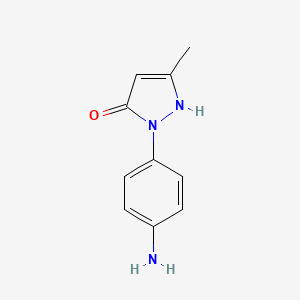
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
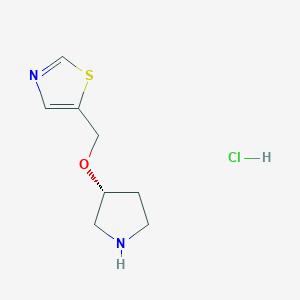
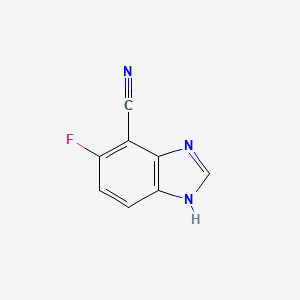
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)
